N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine
Overview
Description
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amine groups in their molecular structure. This compound features a sec-butyl group and a 2-furylmethyl group attached to an ethane-1,2-diamine backbone. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of sec-butylamine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide to form the intermediate N-(sec-Butyl)-N-(2-furylmethyl)amine. This intermediate can then be reacted with ethylene diamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents may also be employed to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine: Similar structure but with a propane backbone.
N-(sec-Butyl)-N-(2-furylmethyl)butane-1,4-diamine: Similar structure but with a butane backbone.
Uniqueness
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine is unique due to its specific combination of functional groups and molecular structure
Properties
IUPAC Name |
N'-butan-2-yl-N'-(furan-2-ylmethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-10(2)13(7-6-12)9-11-5-4-8-14-11/h4-5,8,10H,3,6-7,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFNHAMUGJBSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCN)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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